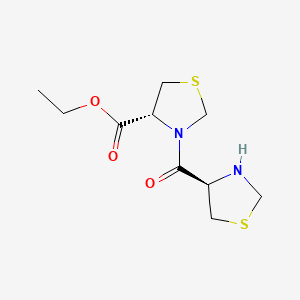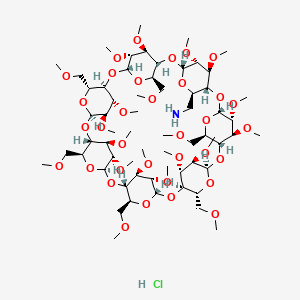
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the presence of multiple methyl and amino groups, which enhance its solubility and reactivity. Beta-cyclodextrin derivatives are widely studied for their ability to form inclusion complexes with various guest molecules, making them valuable in numerous scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves several steps. Initially, beta-cyclodextrin is dissolved in a suitable solvent such as dry dimethylformamide (DMF). Sodium hydroxide is then added to the solution, followed by the slow addition of methylating agents like dimethyl sulfate. The reaction mixture is stirred under controlled conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can produce corresponding oximes or nitriles .
Scientific Research Applications
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Employed in the study of molecular recognition and host-guest chemistry.
Mechanism of Action
The mechanism of action of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with similar solubility properties.
Heptakis(2,6-di-O-ethyl)-beta-cyclodextrin: An ethylated derivative used in gas chromatography.
Octakis(6-O-methyl-2,3-di-O-pentyl)-gamma-cyclodextrin: A gamma-cyclodextrin derivative used in chiral separations.
Uniqueness
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is unique due to the presence of both methyl and amino groups, which confer enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific interactions with guest molecules .
Properties
Molecular Formula |
C62H112ClNO34 |
|---|---|
Molecular Weight |
1451.0 g/mol |
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18S,20S,21S,23R,25S,26S,28R,30R,31R,33R,35R,36S,37R,38S,39R,40R,41S,42R,43S,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-10,15,20,25,30,35-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C62H111NO34.ClH/c1-64-22-29-36-43(71-8)51(79-16)58(86-29)94-38-31(24-66-3)88-60(53(81-18)45(38)73-10)96-40-33(26-68-5)90-62(55(83-20)47(40)75-12)97-41-34(27-69-6)89-61(54(82-19)48(41)76-13)95-39-32(25-67-4)87-59(52(80-17)46(39)74-11)93-37-30(23-65-2)85-57(50(78-15)44(37)72-9)91-35-28(21-63)84-56(92-36)49(77-14)42(35)70-7;/h28-62H,21-27,63H2,1-20H3;1H/t28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61+,62-;/m1./s1 |
InChI Key |
CLWHDCUOLBUHIV-RCASRGMPSA-N |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@H]4[C@@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


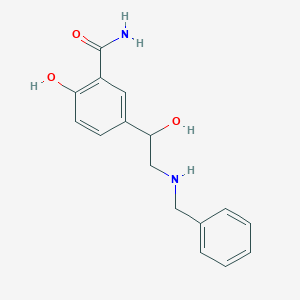
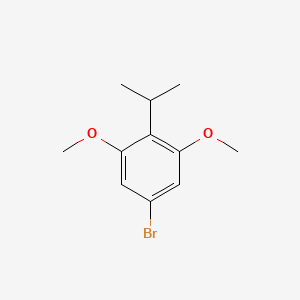
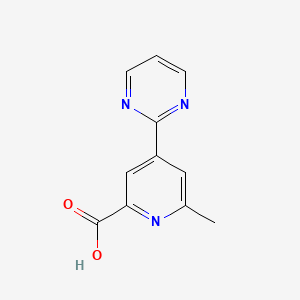
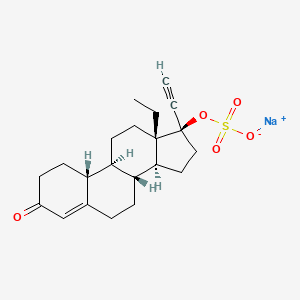
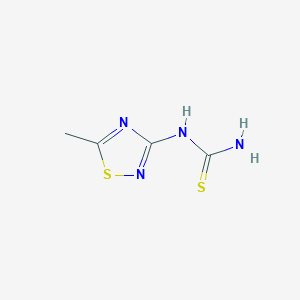
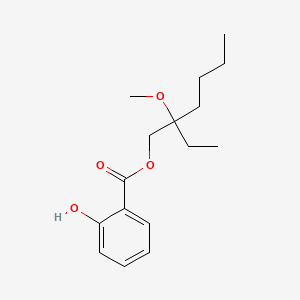
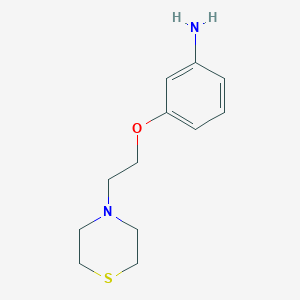
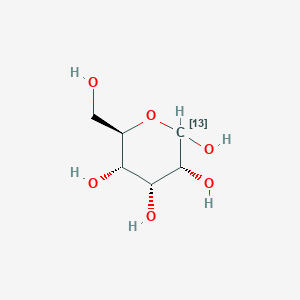
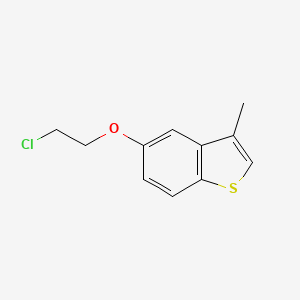
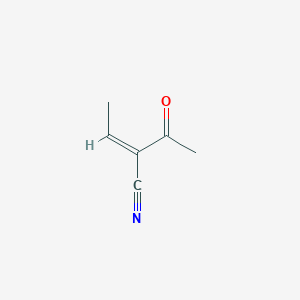
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
